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Introduction

NRC-2694, also known as N-(3-ethynylphenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-
guinazolinamine, is a potent and orally bioavailable small-molecule inhibitor of the epidermal
growth factor receptor (EGFR).[1] As a member of the quinazoline class of compounds, NRC-
2694 targets the tyrosine kinase domain of EGFR, a key signaling node frequently
dysregulated in various human cancers.[1][2] This technical guide provides a comprehensive
overview of the chemical structure, synthesis, mechanism of action, and available data on
NRC-2694 to support ongoing research and development efforts in oncology.

Chemical Structure and Properties

NRC-2694 is characterized by a quinazoline core, a structural motif common to many EGFR
inhibitors. The molecule features a 3-ethynylphenyl group at the 4-position, a 7-methoxy group,
and a 6-(3-(4-morpholinyl)propoxy) side chain. These substitutions are critical for its binding
affinity and inhibitory activity against the EGFR kinase domain.
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Property Value
N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-

UPAC Name 4-;Iprop())/x;/)zuinayz)olin-4-amin)</e ( i

Molecular Formula C24H26N403

Molecular Weight 418.5 g/mol

CAS Number 936446-61-6

Synthesis Pathway

The synthesis of NRC-2694 can be achieved through a multi-step process, as detailed in
patent literature. A plausible synthetic route involves the construction of the substituted
quinazoline core followed by the introduction of the side chains.

Experimental Protocol: Synthesis of NRC-2694

A general synthetic scheme for NRC-2694 is outlined below. This protocol is a composite of
known methods for the synthesis of similar quinazoline derivatives.

Step 1: Synthesis of 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline

e Materials: 4-Hydroxy-7-methoxy-6-(3-morpholinopropoxy)quinazoline, phosphoryl chloride
(POCIs), dimethylformamide (DMF, catalytic).

e Procedure: A mixture of 4-hydroxy-7-methoxy-6-(3-morpholinopropoxy)quinazoline and a
catalytic amount of DMF is heated in an excess of phosphoryl chloride. The reaction is
monitored by thin-layer chromatography (TLC). Upon completion, the excess POCIs is
removed under reduced pressure. The residue is carefully quenched with ice-water and
neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.
The solid is collected by filtration, washed with water, and dried to yield 4-chloro-7-methoxy-
6-(3-morpholinopropoxy)quinazoline.

Step 2: Synthesis of N-(3-ethynylphenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-
quinazolinamine (NRC-2694)
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e Materials: 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline, 3-ethynylaniline,
isopropanol (or other suitable solvent), and a non-nucleophilic base (e.g.,
diisopropylethylamine, DIPEA).

e Procedure: To a solution of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline in
isopropanol, 3-ethynylaniline and DIPEA are added. The reaction mixture is heated to reflux
and monitored by TLC. After the reaction is complete, the mixture is cooled, and the product
is precipitated by the addition of water or a non-polar solvent. The crude product is collected
by filtration and purified by recrystallization or column chromatography to afford NRC-2694.

Mechanism of Action and Signaling Pathway

NRC-2694 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to
the ATP-binding pocket of the EGFR kinase domain, it prevents the autophosphorylation and
activation of the receptor. This, in turn, blocks the initiation of downstream signaling cascades
that are crucial for cancer cell proliferation, survival, and metastasis.

The primary signaling pathways inhibited by NRC-2694 include the RAS-RAF-MEK-ERK
(MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways leads to cell
cycle arrest and apoptosis in EGFR-dependent tumor cells.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1680079?utm_src=pdf-body
https://www.benchchem.com/product/b1680079?utm_src=pdf-body
https://www.benchchem.com/product/b1680079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

EGF/TGF-a NRC-2694

Inhibition

Cell Proliferation
Survival, Angiogenesis

Click to download full resolution via product page

Caption: Inhibition of the EGFR signaling pathway by NRC-2694.
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Preclinical and Clinical Data

While specific IC50 values for NRC-2694 are not readily available in the public domain, its
development and progression into Phase Il clinical trials for head and neck squamous cell
carcinoma (HNSCC) in combination with paclitaxel suggest significant anti-cancer activity.[2][3]
[4][5] The clinical trial (NCT05283226) is designed to evaluate the safety and efficacy of this
combination therapy in patients who have progressed on or after immune checkpoint inhibitor
therapy.[3][5]

For context, structurally similar quinazoline-based EGFR inhibitors have demonstrated potent
activity in preclinical studies. For example, gefitinib and erlotinib, which share the quinazoline
scaffold, exhibit IC50 values in the low nanomolar range against EGFR and various cancer cell

lines.

Table of Biological Activity for Structurally Related EGFR Inhibitors (for reference)

Compound Target IC50 (nM) Cell Line IC50 (nM)
Gefitinib EGFR 2-37 A431 9-29
Erlotinib EGFR 2 NCI-H358 20
Lapatinib EGFR/HER2 9.8/13.4 BT474 25

Note: This data is for comparative purposes only and does not represent the activity of NRC-
2694.

Experimental Workflow: In Vitro Kinase Assay

To determine the inhibitory activity of NRC-2694 against the EGFR kinase, a standard in vitro
kinase assay can be performed. The following workflow outlines a typical procedure.
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Prepare Reagents:
- Recombinant EGFR Kinase
- Kinase Buffer
-ATP
- Substrate (e.g., Poly-Glu, Tyr)

'

Prepare Serial Dilutions
of NRC-2694

'

Add Reagents to 384-well Plate:
1. NRC-2694/DMSO (Control)
2. EGFR Kinase
3. Substrate/ATP Mixture

'

Incubate at Room Temperature

'

Detect Kinase Activity
(e.g., ADP-Glo, Luminescence)

'

Data Analysis:
- Plot % Inhibition vs. [NRC-2694]
- Calculate 1C50 Value

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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